(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxycarbonylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-3-2-4-9-6(5)8(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDDYLZAQNPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694447 | |
| Record name | [3-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-89-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of Target Architecture
(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid features a pyridine core with dual functionalization: a boronic acid group at C2 and a methoxycarbonyl moiety at C3. Retrosynthetically, this structure suggests two primary disconnections:
-
Late-stage borylation of a pre-functionalized pyridine bearing a methoxycarbonyl group.
-
Concurrent installation of both substituents via directed C–H activation or coupling reactions.
The former approach dominates literature precedents due to the commercial availability of halogenated pyridine carboxylates and the reliability of Miyaura borylation protocols.
Halogenated Pyridine Precursors as Starting Materials
Synthesis of 2-Bromo-3-methoxycarbonylpyridine
The synthesis typically begins with 3-methoxycarbonylpyridine, which undergoes regioselective bromination at C2. While electrophilic bromination of pyridines is challenging due to electron-deficient aromatic systems, radical bromination using N-bromosuccinimide (NBS) under UV irradiation achieves moderate yields (40–60%). Alternatively, directed ortho-lithiation followed by quenching with bromine offers improved regiocontrol but requires cryogenic conditions (-78°C) and specialized handling.
Miyaura Borylation of Halogenated Substrates
Catalytic System Optimization
Miyaura borylation employs Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂). For 2-bromo-3-methoxycarbonylpyridine, catalyst screening reveals Pd(dba)₂ paired with XantPhos as optimal, achieving 99% conversion in 1 hour at 106°C (Table 1). Bulky bisphosphine ligands like XantPhos accelerate reductive elimination, while Pd(dba)₂ ensures stable Pd(0) availability.
Table 1: Catalyst/Ligand Screening for Miyaura Borylation
Notably, Cs₂CO₃ outperforms milder bases (e.g., K₃PO₄) by mitigating protodeboronation, a common side reaction in electron-deficient arylboronic acids.
Solvent and Temperature Effects
Cyclopentyl methyl ether (CPME) emerges as the preferred solvent due to its high boiling point (106°C) and immiscibility with water, enabling efficient biphasic reaction conditions. Comparative studies show CPME/H₂O (4:1) affords 99% yield at 106°C, whereas toluene/H₂O requires prolonged heating (16 hours) for 93% conversion.
Scalability and Industrial Adaptations
Continuous Flow Reactor Applications
Recent advancements utilize continuous flow systems to improve heat transfer and reduce reaction times. A pilot-scale setup with Pd/XantPhos in CPME achieves 95% yield at 1 kg scale, demonstrating feasibility for industrial production.
Green Chemistry Metrics
Solvent recycling and catalyst recovery protocols reduce environmental impact. CPME’s low toxicity and high recyclability (≥5 cycles) align with green chemistry principles, while Pd recovery via chelating resins achieves >90% metal reclamation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: Under acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids under mild conditions, making it a valuable tool in organic synthesis. The presence of the methoxycarbonyl group enhances the stability and reactivity of the compound, facilitating its use in various synthetic pathways.
Synthetic Routes
The synthesis of this compound typically involves the borylation of a suitable pyridine derivative. One common method is Miyaura borylation, where a halogenated pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method is often conducted under inert atmosphere conditions at elevated temperatures to optimize yield and purity.
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that boronic acids, including this compound, exhibit significant biological activities, including antitumor effects. For instance, compounds containing boronic acid moieties have been shown to inhibit various kinases involved in cancer progression. In vitro assays demonstrated that these compounds could induce DNA damage and promote cell cycle arrest in cancer cell lines, suggesting their potential as therapeutic agents against malignancies such as renal cancer and leukemia .
Biological Mechanisms
The mechanism by which this compound exerts its biological effects often involves interactions with specific protein targets. For instance, it may inhibit key enzymes or signaling pathways that are crucial for tumor growth and survival. The structural features of the compound allow it to engage effectively with these targets, leading to enhanced anticancer activity compared to other boronic acid derivatives .
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Key Features | Application |
|---|---|---|---|
| 3-Pyridinylboronic Acid | No methoxycarbonyl group | Less versatile in synthetic applications | Limited use in cross-coupling |
| 4-Pyridinylboronic Acid | Boronic acid at 4-position | Different reactivity profile | Used in specific coupling reactions |
| (3-(Methoxycarbonyl)pyridin-4-yl)boronic Acid | Boronic acid at 4-position | Altered chemical properties | Varies in application scope |
The methoxycarbonyl substitution significantly enhances the compound's functional group tolerance and stability, making it more suitable for diverse synthetic applications.
Case Studies and Research Insights
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Studies : Research has shown that derivatives containing this compound can effectively inhibit cancer cell proliferation through targeted mechanisms involving kinase inhibition and DNA damage induction .
- Synthetic Methodologies : The compound has been successfully employed in multiple synthetic methodologies beyond Suzuki-Miyaura coupling, showcasing its versatility as a building block in organic synthesis .
Mechanism of Action
The primary mechanism of action for (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
Comparison with Similar Compounds
Structural and Electronic Comparisons
(a) Pyridine-Based Boronic Acids
2-Methoxypyridine-3-boronic Acid
- Structure : Boronic acid at position 3, methoxy (-OMe) at position 2.
- Electronic Effects : The methoxy group is electron-donating, increasing the electron density of the pyridine ring and enhancing boronic acid reactivity in Suzuki couplings.
- Applications : Used in synthesizing heteroaryl bioconjugates due to its favorable reactivity .
2-(Methoxycarbonyl)-6-methylpyridine-4-boronic Acid
- Structure : Methoxycarbonyl at position 2, methyl at position 6, boronic acid at position 4.
- Key Differences : The steric bulk of the methyl group and the electron-withdrawing methoxycarbonyl reduce coupling efficiency compared to unsubstituted pyridinyl boronic acids .
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid
- Structure : Trifluoromethyl (-CF₃) at position 6, methoxy at position 2, boronic acid at position 3.
- Unique Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .
(b) Phenyl-Based Boronic Acids
2-(Methoxycarbonyl)phenylboronic Acid
- Structure : Methoxycarbonyl at position 2 on a phenyl ring.
- Reactivity : Lower reactivity in Suzuki couplings compared to pyridine analogs due to the absence of a nitrogen atom for electronic stabilization .
(3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid
- Structure : Methyl at position 4, methoxycarbonyl at position 3.
- Applications : The methyl group improves solubility, while the methoxycarbonyl directs regioselectivity in cross-couplings .
Reactivity in Suzuki-Miyaura Cross-Couplings
The target compound’s boronic acid group at position 2 and methoxycarbonyl at position 3 create a unique electronic profile:
- Steric Considerations : Substituents at position 3 (methoxycarbonyl) may introduce steric hindrance, further affecting reaction rates .
Table 1: Reactivity and Structural Comparison
| Compound | Boronic Acid Position | Key Substituent(s) | Reactivity in Suzuki Coupling |
|---|---|---|---|
| (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid | 2 | Methoxycarbonyl (3) | Moderate |
| 2-Methoxypyridine-3-boronic acid | 3 | Methoxy (2) | High |
| 2-(Methoxycarbonyl)phenylboronic acid | 1 (phenyl) | Methoxycarbonyl (2) | Low |
| (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid | 3 | -CF₃ (6), -OMe (2) | Moderate-High |
Biological Activity
(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. The molecular formula is with a molecular weight of approximately 215.4 g/mol. The presence of the boronic acid functional group is significant as it is known for its reactivity and ability to form reversible covalent bonds with diols, which are common in biological systems.
Enzyme Inhibition
Boronic acids, including this compound, have been studied for their role as enzyme inhibitors. They are particularly noted for their ability to inhibit proteases, which are enzymes crucial in various biological processes, including cancer progression and metabolic disorders. The methoxycarbonyl group may enhance the compound's solubility and binding affinity to target enzymes, potentially increasing its efficacy as an inhibitor .
Anticancer Potential
Recent research has highlighted the anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain boron-containing compounds exhibited significant antiproliferative activity against multiple myeloma cell lines, suggesting that this compound could be further investigated for similar applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Research indicates that modifications to the structure can significantly impact the inhibitory potency against various targets. For example, substituents such as methoxy or other functional groups can either enhance or diminish activity depending on their position on the aromatic ring .
| Compound | IC50 (nM) | Target | Activity |
|---|---|---|---|
| Compound A | 6.66 | Multiple Myeloma | Antiproliferative |
| Compound B | 8.98 | Bortezomib-resistant MM | Antiproliferative |
| This compound | TBD | TBD | TBD |
Case Studies
- Proteasome Inhibition : A study focused on the development of proteasome inhibitors highlighted that certain boronic acids could effectively inhibit proteasome activity in cancer cells, leading to apoptosis. The study found that modifications to the boron moiety could enhance selectivity and potency against resistant cancer cell lines .
- Insulin Interaction : Research has explored the interaction between insulin and boronic acids, including theoretical models that predict binding affinity and stability. Such interactions are vital for developing glucose-responsive insulin delivery systems that could benefit diabetic patients .
Q & A
Q. What are the recommended synthetic routes for (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic ester hydrolysis. For example, boronate esters (e.g., pinacol esters) are hydrolyzed under acidic or aqueous conditions to yield boronic acids. A key step involves using anhydrous solvents and molecular sieves to control moisture, as seen in the synthesis of analogous bromomethylphenyl boronate derivatives . Reaction temperature (e.g., 0–6°C storage for boronic esters) and inert atmospheres (argon) are critical to prevent boronic acid degradation .
Q. How should researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is essential for structural validation. For instance, ¹¹B NMR signals near δ 31 ppm confirm boronate ester formation, while δ 0–10 ppm indicates free boronic acid . Mass spectrometry (GC-EI or LC-MS) provides molecular weight confirmation, as demonstrated for related pyridineboronic acids .
Q. What are the optimal storage conditions to prevent decomposition?
Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen). Boronic acids are prone to protodeboronation and oxidation; stabilizers like pinacol or refrigeration at –20°C for long-term storage are advised .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling applications?
Protodeboronation is pH- and solvent-dependent. Use weakly basic conditions (e.g., Na₂CO₃) in aqueous/organic biphasic systems (THF/H₂O) to stabilize the boronic acid . Catalytic systems with Pd(PPh₃)₄ and ligand-free conditions reduce side reactions. Pre-forming trifluoroborate salts (K⁺ or Cs⁺) can enhance stability in challenging reactions .
Q. What analytical discrepancies arise when comparing purity data from HPLC vs. GC, and how should they be resolved?
Discrepancies occur due to differing detection methods. For example, GC may underestimate purity if the compound is thermally labile, while HPLC-UV might miss non-UV-active impurities. Cross-validate with ¹H NMR integration and elemental analysis. In one study, >98.0% purity by GC for a pyridineboronic ester contrasted with >97.0% by HPLC for the free acid due to residual solvents .
Q. How does the methoxycarbonyl group influence the electronic properties of the pyridine ring in Suzuki-Miyaura couplings?
The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the pyridine ring, accelerating oxidative addition of Pd⁰ to the aryl halide. However, steric hindrance at the 2-position may reduce coupling efficiency. Computational modeling (DFT) or Hammett substituent constants (σₚ ≈ +0.78 for CO₂Me) can predict reactivity trends .
Q. What strategies mitigate batch-to-batch variability in boronic acid synthesis?
Control moisture rigorously via molecular sieves and anhydrous solvents . Standardize quenching and purification: Acidic workup (HCl) followed by recrystallization (MeOH/H₂O) improves consistency. Monitor reaction progress with TLC (silica, 5% MeOH/CH₂Cl₂) or in situ IR for boronate ester intermediates .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of pyridineboronic acids in aqueous media?
Stability varies with substituent positioning. For example, 3-pyridineboronic acids are less stable than 4-isomers due to increased steric strain. Contradictory data may arise from differing pH (e.g., pH 7 vs. 9) or co-solvents (DMF stabilizes, while THF accelerates hydrolysis) .
Q. How should researchers address discrepancies in reported melting points or spectral data?
Cross-reference synthetic protocols: Impurities (e.g., residual pinacol) or hydration states (anhydrous vs. hydrate) alter physical properties. For example, (3-fluoro-4-methoxybenzoic acid) shows mp variations due to polymorphic forms . Validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air . Avoid aqueous waste mixtures, as boronic acids can form toxic boric acid derivatives .
Q. How can researchers optimize reaction scalability without compromising yield?
Scale-up requires slow addition of boronic acid to Pd-catalyzed reactions to prevent exothermic side reactions. Use flow chemistry for Suzuki-Miyaura couplings to enhance mixing and heat dissipation. For example, a 72% yield was achieved in a scaled synthesis of bromomethylphenylethylene boronate .
Tables
Table 1. Key Spectral Data for Boronic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-(Bromomethyl)phenylboronate | 4.50 (s, CH₂Br), 4.37 (BOCH₂) | 31.41 | |
| Pyridine-3-boronic acid | 8.65 (s, H2), 7.85 (H4) | 8.2 (free acid) |
Table 2. Stability Comparison of Boronic Acids
| Substituent Position | Stability in H₂O/THF (pH 7) | Stability in DMF |
|---|---|---|
| 2-Pyridineboronic | Low (t₁/₂ = 2 h) | High |
| 3-Pyridineboronic | Moderate (t₁/₂ = 6 h) | Moderate |
| 4-Pyridineboronic | High (t₁/₂ > 24 h) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
